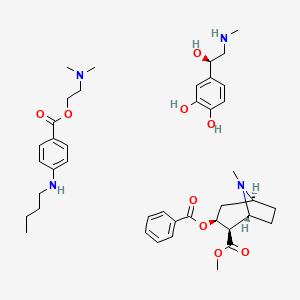
Tac combination
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Tac combination” refers to a mixture of Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine. Cyclocarya paliurus triterpenoid acid complex is derived from the leaves of Cyclocarya paliurus, a plant known for its medicinal properties. Se-methylselenocysteine is a selenium-containing compound with various physiological functions, including antioxidant properties and tumor inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cyclocarya paliurus triterpenoid acid complex involves extracting triterpenoid acids from the leaves of Cyclocarya paliurus. The main active components include ursolic acid, oleanolic acid, and betulinic acid. The extraction process typically involves solvent extraction followed by purification steps to isolate the triterpenoid acids .
Se-methylselenocysteine can be synthesized through the reaction of selenomethionine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cyclocarya paliurus triterpenoid acid complex involves large-scale extraction and purification processes. The leaves of Cyclocarya paliurus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and crystallization to obtain the triterpenoid acid complex .
Se-methylselenocysteine is produced industrially through chemical synthesis. The process involves the reaction of selenomethionine with methyl iodide in large reactors, followed by purification steps to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their biological activities and therapeutic effects .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common.
Major Products Formed
The major products formed from these reactions include various derivatives of triterpenoid acids and selenium-containing compounds. These products exhibit enhanced biological activities and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine have numerous scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclocarya paliurus triterpenoid acid complex involves the activation of the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3 beta pathway. This pathway plays a crucial role in regulating glucose and lipid metabolism, insulin sensitivity, and cellular stress responses .
Se-methylselenocysteine exerts its effects through its antioxidant properties and ability to modulate cellular signaling pathways. It activates the extracellular signal-regulated kinase/fos proto-oncogene pathway, leading to the upregulation of telomerase reverse transcriptase expression and the inhibition of cellular senescence .
Vergleich Mit ähnlichen Verbindungen
Cyclocarya paliurus triterpenoid acid complex is unique due to its specific combination of triterpenoid acids, including ursolic acid, oleanolic acid, and betulinic acid. These compounds exhibit synergistic effects, enhancing their therapeutic potential .
Se-methylselenocysteine is similar to other selenium-containing compounds, such as selenomethionine and selenocysteine. it is unique due to its specific methylation, which enhances its bioavailability and physiological effects .
List of Similar Compounds
- Ursolic acid
- Oleanolic acid
- Betulinic acid
- Selenomethionine
- Selenocysteine
Eigenschaften
CAS-Nummer |
82824-07-5 |
|---|---|
Molekularformel |
C41H58N4O9 |
Molekulargewicht |
750.9 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4.C15H24N2O2.C9H13NO3/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h3-7,12-15H,8-10H2,1-2H3;6-9,16H,4-5,10-12H2,1-3H3;2-4,9-13H,5H2,1H3/t12-,13+,14-,15+;;9-/m0.0/s1 |
InChI-Schlüssel |
UPAWIKUZXZKSOH-OPSIUPSMSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Isomerische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Synonyme |
TAC combination TEC solution |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















